molecular formula C16H22N4OS B15214783 2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 675578-69-5

2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B15214783
CAS No.: 675578-69-5
M. Wt: 318.4 g/mol
InChI Key: SRBOQWHPBMXNIX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,3,4-thiadiazole core substituted with a phenyl group at the 5-position and an acetamide group at the 2-position. The acetamide nitrogen is further modified with a dipropylamino moiety. Its molecular formula is C₁₆H₂₂N₄OS (derived from structural analogs in and ).

Properties

CAS No.

675578-69-5

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H22N4OS/c1-3-10-20(11-4-2)12-14(21)17-16-19-18-15(22-16)13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,17,19,21)

InChI Key

SRBOQWHPBMXNIX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(=O)NC1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl isothiocyanate.

    Attachment of the Dipropylamino Group: The dipropylamino group is attached via a nucleophilic substitution reaction, typically using dipropylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In the context of its antiproliferative activity, the compound is believed to interfere with the DNA synthesis and cell division processes in cancer cells. This is achieved by binding to specific enzymes or receptors involved in these pathways, thereby inhibiting their function and leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally similar 1,3,4-thiadiazole derivatives:

Compound Name & Source Thiadiazole Substituent Acetamide Modification Molecular Formula Melting Point (°C) Yield (%)
Target Compound 5-Phenyl 2-(Dipropylamino) C₁₆H₂₂N₄OS Not reported Not reported
2-(Benzylsulfanyl)-N-(5-phenyl-...) 5-Phenyl Benzylsulfanyl C₁₇H₁₅N₃OS₂ Not reported Not reported
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide 5-Phenyl Unmodified acetamide C₁₀H₉N₃OS Not reported Not reported
5e: N-(5-(4-Chlorobenzylthio)-...) 5-(4-Chlorobenzylthio) 2-(5-Isopropyl-2-methylphenoxy) C₂₀H₂₀ClN₃O₂S₂ 132–134 74
5l: Benzo[d]oxazole-Based Derivative 5-(4-Trifluoromethylphenyl) 2-(Benzo[d]oxazol-2-ylthio) C₁₈H₁₂F₃N₃O₂S₂ 269.5–271 61

Key Observations :

  • Substituent Effects: Bulky groups (e.g., dipropylamino, benzylsulfanyl) reduce melting points compared to simpler acetamides.
  • Electron-Withdrawing Groups : Chloro (5e) and trifluoromethyl (5l) substituents enhance thermal stability .
Anticancer and Antitumor Activity
  • Compounds 3 & 8 (): Exhibited 92.36% and 86.52% Akt inhibition , respectively, inducing apoptosis in glioma cells via π-π and H-bond interactions .
  • Compound 63 (): 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide showed cytotoxicity against MCF-7 breast cancer cells .
  • Target Compound: No direct activity reported, but the dipropylamino group may enhance membrane permeability for CNS targets .
Anticonvulsant and Neuroprotective Activity
  • Compounds in : Carboxamide derivatives with benzothiazole linkages showed 100% protection in the MES (maximal electroshock) model .
  • Benzo[d]oxazole Derivatives (5l–5q) (): Demonstrated neuroprotective effects via antioxidative pathways .

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